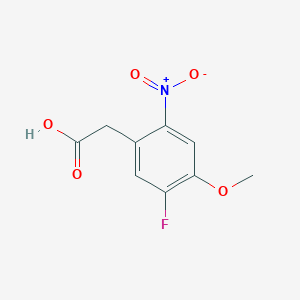

5-Fluoro-4-methoxy-2-nitrophenylacetic acid

Beschreibung

5-Fluoro-4-methoxy-2-nitrophenylacetic acid is a nitro-substituted phenylacetic acid derivative characterized by a fluorine atom at the 5-position, a methoxy group at the 4-position, and a nitro group at the 2-position of the phenyl ring.

Eigenschaften

Molekularformel |

C9H8FNO5 |

|---|---|

Molekulargewicht |

229.16 g/mol |

IUPAC-Name |

2-(5-fluoro-4-methoxy-2-nitrophenyl)acetic acid |

InChI |

InChI=1S/C9H8FNO5/c1-16-8-4-7(11(14)15)5(2-6(8)10)3-9(12)13/h2,4H,3H2,1H3,(H,12,13) |

InChI-Schlüssel |

WWCTZJLHZWRRQT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])CC(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methoxy-2-nitrophenylacetic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 5-Fluoro-4-methoxyphenylacetic acid, followed by purification and isolation of the desired product . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of 5-Fluoro-4-methoxy-2-nitrophenylacetic acid may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-4-methoxy-2-nitrophenylacetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenylacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Fluoro-4-methoxy-2-nitrophenylacetic acid is utilized as an intermediate in synthesizing various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its structural characteristics allow for modifications that enhance biological activity.

- Case Study : In vitro studies have demonstrated that compounds structurally similar to 5-Fluoro-4-methoxy-2-nitrophenylacetic acid exhibit cytotoxic effects against cancer cell lines, with IC50 values ranging from 0.94 µM to 10.76 µM against leukemia and solid tumors .

Agricultural Chemicals

The compound plays a role in formulating agrochemicals, contributing to the development of effective herbicides and pesticides that target specific plant species while minimizing environmental impact .

Biochemical Research

Researchers employ this compound in biochemical assays to study enzyme activity and metabolic pathways. Its ability to undergo bioreduction allows it to form reactive intermediates that interact with cellular components, enhancing the understanding of biological processes .

Material Science

5-Fluoro-4-methoxy-2-nitrophenylacetic acid is explored in developing new materials, particularly polymers with enhanced properties for industrial applications. Its unique structure may lead to innovative material solutions .

Diagnostic Tools

The compound aids in designing diagnostic reagents for detecting specific biomolecules in clinical settings, crucial for disease diagnosis and monitoring .

Case Studies and Research Findings

- Anticancer Activity : Analogues of 5-Fluoro-4-methoxy-2-nitrophenylacetic acid have shown significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

- Mechanistic Insights : A study on the structure-activity relationship (SAR) revealed that modifications to functional groups significantly affect anti-proliferative activities against leukemia cell lines .

- Potential Therapeutic Applications : Given its unique structure, this compound could be explored for targeted therapy and drug design, particularly in developing prodrugs or targeted delivery systems .

Wirkmechanismus

The mechanism of action of 5-Fluoro-4-methoxy-2-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methoxy group may also influence the compound’s reactivity and binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below summarizes key structural analogs, their substituent patterns, and similarity scores derived from computational or empirical comparisons:

Key Observations :

Substituent Position Effects: The 5-fluoro and 4-methoxy groups in the target compound distinguish it from analogs like (5-Fluoro-2-nitrophenyl)acetic acid (CAS 29640-98-0), which lacks the 4-methoxy group. Compared to 2-(4-Methoxy-2-nitrophenyl)acetic acid (CAS 20876-30-6), the addition of a 5-fluoro substituent in the target compound introduces steric and electronic modifications, likely increasing its lipophilicity and metabolic stability .

Functional Group Impact :

- Replacement of the acetic acid group with an acetamide (e.g., N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide) reduces polarity and hydrogen-bonding capacity, affecting solubility and bioavailability .

Electronic Effects :

- The nitro group at the 2-position in all compounds acts as a strong electron-withdrawing group (EWG), stabilizing negative charges and influencing reaction pathways (e.g., nucleophilic aromatic substitution). The methoxy group at the 4-position (EDG) may counteract this effect, creating a unique electronic profile for the target compound .

Physicochemical and Reactivity Comparisons

- Melting Points : The melting point of (5-Fluoro-2-nitrophenyl)acetic acid (153–156°C) suggests that the absence of the 4-methoxy group reduces molecular symmetry compared to the target compound, though direct data for the latter are unavailable .

- Solubility: Methoxy and nitro groups confer mixed solubility characteristics—polar functional groups enhance water solubility, while aromatic rings and fluorine reduce it. The target compound is expected to exhibit lower aqueous solubility than non-fluorinated analogs .

- Reactivity : The fluorine atom’s electronegativity may increase the acidity of the acetic acid group (pKa reduction) and influence regioselectivity in further derivatization reactions .

Biologische Aktivität

5-Fluoro-4-methoxy-2-nitrophenylacetic acid (FMNPA) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C9H8FNO5 and a molar mass of 229.16 g/mol, FMNPA contains three critical functional groups: a fluorine atom, a methoxy group, and a nitro group. This article explores the biological activity of FMNPA, focusing on its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The structural composition of FMNPA is pivotal to its biological activity. The presence of the nitro group allows for bioreduction processes that can generate reactive intermediates capable of interacting with cellular components. This interaction may influence various biological pathways, making FMNPA a candidate for further pharmacological studies.

Structural Features

| Functional Group | Description |

|---|---|

| Fluorine | Enhances lipophilicity and may influence receptor interactions. |

| Methoxy | Modifies electronic properties, potentially affecting binding affinity. |

| Nitro | Enables bioreduction, forming reactive intermediates that can interact with cellular targets. |

Research indicates that FMNPA may exhibit significant biological activity through several mechanisms:

- Bioreduction : The nitro group in FMNPA can undergo bioreduction to form reactive species that may covalently bond with proteins or nucleic acids, influencing cellular functions.

- Cellular Interactions : Studies suggest that FMNPA can interact with specific molecular targets within cells, potentially leading to therapeutic effects .

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that compounds structurally similar to FMNPA exhibit cytotoxic effects against various cancer cell lines. For instance, analogues with similar functional groups showed IC50 values ranging from 0.94 µM to 10.76 µM against leukemia and solid tumor cell lines .

- Mechanistic Insights : A study investigating the structure-activity relationship (SAR) of related compounds found that modifications in the functional groups significantly affected their anti-proliferative activities. For example, the introduction of different substituents on the phenyl ring altered the potency against leukemia cell lines .

- Potential Therapeutic Applications : Given its unique structure, FMNPA could be explored for applications in targeted therapy and drug design, particularly in oncology. Its ability to form reactive intermediates suggests potential use in developing prodrugs or targeted delivery systems .

Comparative Analysis with Similar Compounds

To better understand the unique properties of FMNPA, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Methoxy-2-nitrophenylacetic acid | Lacks fluorine | Reduced reactivity compared to FMNPA |

| 5-Fluoro-2-nitrophenylacetic acid | Lacks methoxy group | Altered chemical properties affecting activity |

| 5-Fluoro-4-methoxyphenylacetic acid | Lacks nitro group | Critical for certain reactions |

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with FMNPA. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by FMNPA.

- Formulation Development : Exploring potential formulations for improved bioavailability and targeted delivery.

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-4-methoxy-2-nitrophenylacetic acid, and how can computational methods optimize reaction conditions?

Methodological Answer: A plausible synthesis involves sequential functionalization of the phenyl ring. For example:

Methoxy and fluorine introduction : Start with a substituted phenylacetic acid precursor. Methoxy and fluoro groups can be introduced via nucleophilic aromatic substitution (SNAr) or directed ortho-metalation strategies.

Nitration : Perform nitration at the ortho position using mixed acid (HNO₃/H₂SO₄). Steric and electronic effects of existing substituents (e.g., methoxy’s directing effects) must be considered.

Protection/Deprotection : Use ester protection (e.g., ethyl acetate derivatives, as seen in ) for the acetic acid moiety during reactive steps to prevent side reactions.

Computational Optimization :

Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like the Reaction Route Explorer from ICReDD () can identify energetically favorable conditions. For example, calculate Fukui indices to predict regioselectivity during nitration.

Q. How should researchers characterize the purity and structural integrity of 5-fluoro-4-methoxy-2-nitrophenylacetic acid?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve splitting from fluorine coupling (e.g., ³J and ⁴J coupling in aromatic regions).

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹).

- Chromatography :

- Elemental Analysis : Validate molecular formula (C₉H₇FNO₅) by matching experimental vs. theoretical C/H/N/F percentages.

Q. What are the critical storage and handling protocols for this compound?

Methodological Answer:

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

Methodological Answer: Discrepancies may arise from:

- Purity Variability : Impurities (e.g., regioisomers from nitration) can skew bioactivity. Validate purity via LC-MS ().

- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffer) or cell lines may affect results. Standardize protocols using controls like known inhibitors.

- Structural Confirmation : Re-examine NMR assignments (e.g., NOESY for stereochemistry) to rule out mischaracterization.

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound in drug discovery?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory studies). Focus on hydrogen bonding with the carboxylic acid and nitro groups.

- QSAR Modeling : Build regression models using descriptors like logP, molar refractivity, and electrostatic potential maps. Validate with experimental IC₅₀ data from analogues (e.g., fluorinated benzoic acids in ).

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify critical residue interactions.

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolysis Kinetics :

- Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at intervals (0, 6, 24, 48 hrs).

- Compare with acidic (pH 2.0) and basic (pH 9.0) buffers to identify pH-sensitive bonds.

- Metabolite Identification :

- Light Stability : Expose to UV (254 nm) and measure photodegradation products via GC-MS.

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Process Optimization :

- Replace batch nitration with flow chemistry for better heat control (prevents decomposition).

- Use catalytic hydrogenation (Pd/C) for nitro reduction steps instead of stoichiometric reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.